molecular formula C3HCl7 B1582496 1,1,1,2,3,3,3-Heptachloropropane CAS No. 3849-33-0

1,1,1,2,3,3,3-Heptachloropropane

Cat. No. B1582496
CAS RN: 3849-33-0
M. Wt: 285.2 g/mol
InChI Key: LZOUTMTXULWVSU-UHFFFAOYSA-N
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Description

1,1,1,2,3,3,3-Heptachloropropane is a compound of chlorine, hydrogen, and carbon . Its linear formula is C2Cl5CHCl2 .


Synthesis Analysis

Heptachloropropane is synthesized from the reaction of chloroform and tetrachloroethylene .


Molecular Structure Analysis

The molecular structure of 1,1,1,2,3,3,3-Heptachloropropane is represented by the linear formula C2Cl5CHCl2 .


Chemical Reactions Analysis

In terms of chemical reactions, dehydrochlorination of heptachloropropane with a base gives hexachloropropene .


Physical And Chemical Properties Analysis

The molar mass of 1,1,1,2,3,3,3-Heptachloropropane is 285.21 g/mol . It has a melting point of 29 °C and a boiling point of 166 °C .

Scientific Research Applications

Molecular Structure Analysis

  • Cl⋯Cl and Cl⋯H Interactions: The solid-state structure of 1,1,1,2,2,3,3-heptachloropropane shows unique interactions, including Cl⋯Cl and Cl⋯H hydrogen bonds, which are of interest in molecular structure analysis (Nuzzo, Twamley, & Baker, 2017).

Chemical Reactions and Mechanisms

  • Dihalocarbene Insertion Reactions: The compound has been used to study novel insertion reactions of dihalocarbene into carbon-hydrogen bonds, providing insights into mechanisms and regio- and stereoselectivities in organic chemistry (Brinker et al., 2007).

Analytical Chemistry

  • Chloropropane Detection in Food Products: An improved method for determining 3-chloropropane-1,2-diol in liquid hydrolysed vegetable proteins using capillary gas chromatography with flame ionization detection, where 1,1,1,2,3,3,3-heptachloropropane derivatives are considered (Plantinga, Toorn, & Stegen, 1991).

Atmospheric Chemistry

  • Kinetics of Chlorine Atom Reactions: The reaction kinetics of chlorine atoms with alkenes, including heptachloropropane, have been studied, contributing to understanding atmospheric chemical processes (Ezell et al., 2002).

Industrial Manufacturing Methods

  • Production Methods: Research has been conducted on production methods of various fluorinated and chlorinated propane derivatives, including 1,1,1,2,3,3-heptachloropropane, providing insights for industrial manufacturing (Takubo, Aoyama, & Nakada, 1998).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H315, H319, H335, H413 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

1,1,1,2,3,3,3-heptachloropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HCl7/c4-1(2(5,6)7)3(8,9)10/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZOUTMTXULWVSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)(Cl)Cl)(C(Cl)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HCl7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7063211
Record name Propane, 1,1,1,2,3,3,3-heptachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7063211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1,2,3,3,3-Heptachloropropane

CAS RN

3849-33-0
Record name 1,1,1,2,3,3,3-Heptachloropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3849-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propane, 1,1,1,2,3,3,3-heptachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003849330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, 1,1,1,2,3,3,3-heptachloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propane, 1,1,1,2,3,3,3-heptachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7063211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
V Zitko - Journal of Chromatography A, 1973 - Elsevier
Methods Chlorinated paraffins Cereclor 42 (ICI, 42% chlorine) and Chlorez 700 (Dover Chemical, 70% chlorine), in an imount of 3-5 pg were applied to alumina and silica columns and …
Number of citations: 28 www.sciencedirect.com
S Fränzle - ACC Journal, 2016 - dspace.tul.cz
Unlike most organic compounds which undergo ready mineralization on illuminated and oxygenated semiconductors like TiO2, nitroarenes (from dye-, explosives- or polymer production…
Number of citations: 4 dspace.tul.cz
HJ Prins - Recueil des Travaux Chimiques des Pays‐Bas, 1950 - Wiley Online Library
This paper describes the preparation of octochlorocyclopentene in one step from trichloroethene and carbon tetrachloride by the slow addition of trichloroethene to an excess of boiling …
Number of citations: 7 onlinelibrary.wiley.com
T Ivanciuc, O Ivanciuc - Internet Electronic Journal of …, 2002 - pdf.lookchemmall.com
Motivation. A high interest in predicting physical, chemical, and biological properties of halogenated compounds is generated by the urgent need to develop alternatives to …
Number of citations: 4 pdf.lookchemmall.com
ME Mondejar, S Cignitti, J Abildskov, JM Woodley… - Fluid Phase …, 2017 - Elsevier
The increasingly restrictive regulations for substances with high ozone depletion and global warming potentials are driving the search for new sustainable fluids with low environmental …
Number of citations: 35 www.sciencedirect.com
HO Hooper, PJ Bray - The Journal of Chemical Physics, 1960 - pubs.aip.org
Induction studies have been carried out in several groups of halogen‐containing organic compounds by means of the halogen pure quadrupole spectra. In several straight‐chain …
Number of citations: 206 pubs.aip.org
A Toropov, A Toropova - Journal of Molecular Structure: THEOCHEM, 2004 - Elsevier
Nearest Neighboring Code (NNC) of given vertex in molecular graph is a topological and chemical invariant. Numerical value of the NNC k of given kth vertex is mathematical function …
Number of citations: 16 www.sciencedirect.com
A Yasuhara, M Morita, K Fuwa - Journal of Chromatography A, 1985 - Elsevier
Retention indices (I′) of 221 halogenated aliphatic and alicyclic compounds were measured on the 1-bromoalkene scale by temperature-programmed gas chromatography using a …
Number of citations: 27 www.sciencedirect.com
S Tanaka, T Endo - Polymer bulletin, 2013 - Springer
Polynorbornene (PNB) having methyl ester in side chain was partially hydrolyzed under alkaline condition in mixed organic solvents containing tetramethylammonium hydroxide as a …
Number of citations: 2 link.springer.com
J Sprengel, N Wiedmaier-Czerny, W Vetter - Chemosphere, 2019 - Elsevier
Chlorinated paraffins (CPs) are complex mixtures of polychlorinated n-alkanes of different chain length. Despite their environmental relevance, quantification is still a challenge. …
Number of citations: 26 www.sciencedirect.com

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